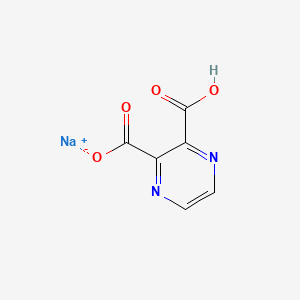
Sodium 2,3-pyrazinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,3-pyrazinedicarboxylate is a chemical compound with the molecular formula C6H2N2NaO4. It is a sodium salt of 2,3-pyrazinedicarboxylic acid, which belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological properties, including antimicrobial and antifungal activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,3-pyrazinedicarboxylate typically involves the neutralization of 2,3-pyrazinedicarboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is evaporated to obtain the sodium salt. The reaction can be represented as follows:
C6H4N2O4+NaOH→C6H2N2NaO4+H2O
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2,3-pyrazinedicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazine-2,3-dicarboxylic acid.
Reduction: It can be reduced to form pyrazine derivatives with different functional groups.
Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Oxidation: Pyrazine-2,3-dicarboxylic acid.
Reduction: Reduced pyrazine derivatives.
Substitution: Metal pyrazinedicarboxylates.
Applications De Recherche Scientifique
Sodium 2,3-pyrazinedicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: It exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: It is investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds
Mécanisme D'action
The mechanism of action of sodium 2,3-pyrazinedicarboxylate involves its interaction with various molecular targets. It can chelate metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. This chelation disrupts the normal function of the enzymes, leading to antimicrobial and antifungal effects. Additionally, its ability to form coordination polymers contributes to its unique properties in material science .
Comparaison Avec Des Composés Similaires
2,3-Pyrazinedicarboxylic acid: The parent compound of sodium 2,3-pyrazinedicarboxylate.
2-Pyrazinecarboxylic acid: A related compound with a single carboxyl group.
2,5-Pyrazinedicarboxylic acid: Another pyrazine derivative with carboxyl groups at different positions.
Comparison: this compound is unique due to its sodium salt form, which enhances its solubility and reactivity compared to its parent acid. The presence of two carboxyl groups at the 2 and 3 positions of the pyrazine ring allows for versatile coordination chemistry and the formation of stable metal complexes .
Propriétés
Numéro CAS |
93778-20-2 |
|---|---|
Formule moléculaire |
C6H3N2NaO4 |
Poids moléculaire |
190.09 g/mol |
Nom IUPAC |
sodium;3-carboxypyrazine-2-carboxylate |
InChI |
InChI=1S/C6H4N2O4.Na/c9-5(10)3-4(6(11)12)8-2-1-7-3;/h1-2H,(H,9,10)(H,11,12);/q;+1/p-1 |
Clé InChI |
LTQZEUUHXURJER-UHFFFAOYSA-M |
SMILES canonique |
C1=CN=C(C(=N1)C(=O)O)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


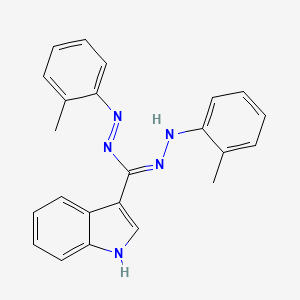
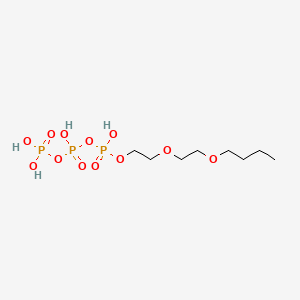
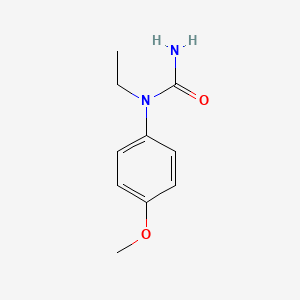
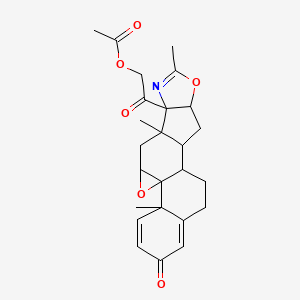
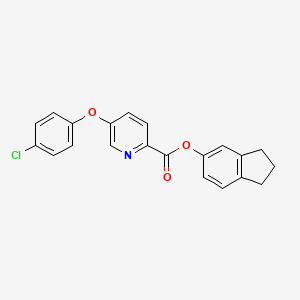
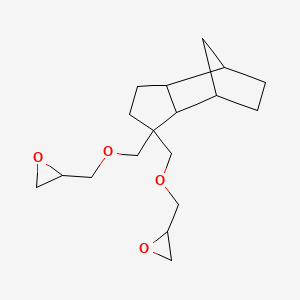
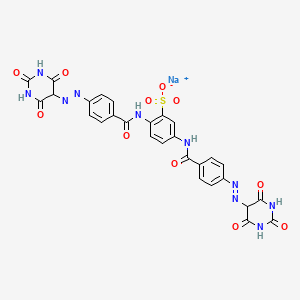
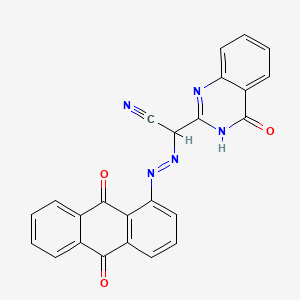
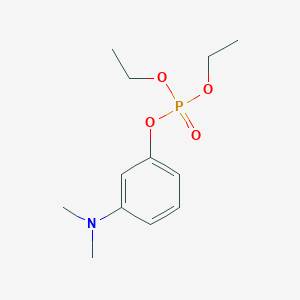
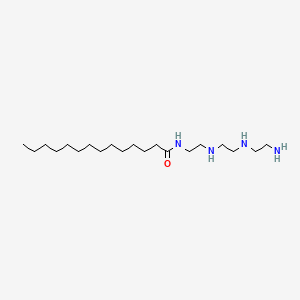
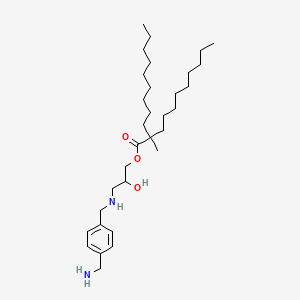
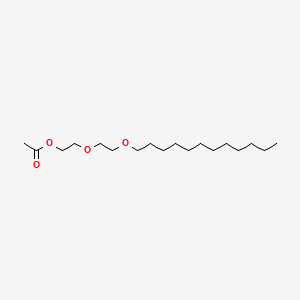
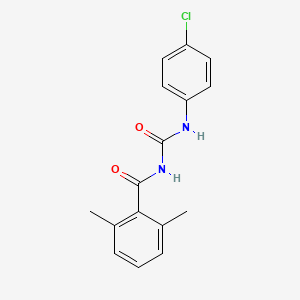
![2'-[(2-Chlorophenyl)amino]-6'-(ethylhexylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B15182817.png)
